Compound Description: This series of compounds, with the general formula depicted in the research, represents a class of methyl esters containing the pyrazolo[1,5-a]pyrimidine core. The aryl group (Ar) in the 7-position is specified as either 4-chlorophenyl or 4-methoxyphenyl. These compounds are highlighted as potential intermediates for synthesizing novel heterocyclic systems with pharmacological applications [].
Relevance: These compounds share the core pyrazolo[1,5-a]pyrimidine structure with 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine. The variations lie in the substituents at the 5-, 6-, and 7- positions. Notably, the presence of a 2-chlorophenyl or 4-methoxyphenyl group at the 7-position instead of a 2-chlorophenyl group distinguishes these compounds from the target compound. []
Compound Description: This compound, with its crystal structure detailed in the research, features a bicyclic triazolopyrimidine ring system []. The presence of a 2-chlorophenyl group at the 7-position and a phenyl ring linked via a sulfide linkage at the 2-position are notable structural elements.
Relevance: While similar to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in terms of the 2-chlorophenyl substituent at the 7-position, this compound belongs to the triazolopyrimidine class, differing significantly in the core heterocyclic structure from the target compound. []
Compound Description: This compound represents a key intermediate in the synthesis of novel unnatural amino acids [, ]. It is structurally characterized by a hydroxyl group at the 2-position, a methyl group at the 7-position, and a phenyl ring at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold.
Compound Description: This compound, synthesized via chlorination and amination reactions, exhibits moderate anticancer activity []. Structurally, it's characterized by a chlorine atom at the 5-position, a 2,4-dichlorophenyl group at the 3-position, a 3-methoxyphenyl group linked via an amine at the 7-position, a methyl group at the 2-position, and a phenyl ring at the 6-position of the pyrazolo[1,5-a]pyrimidine system.
Compound Description: This compound is characterized by a methyl group at the 5-position, a methylsulfanyl group at the 2-position, a phenyl ring at the 7-position, and a nitrile group at the 3-position of the pyrazolo[1,5-a]pyrimidine system []. Its crystal structure, as detailed in the research, reveals a nearly planar pyrazolo[1,5-a]pyrimidine ring system.
Compound Description: This compound, a representative example of a series synthesized using ultrasound-assisted reactions, features a 4-chlorophenyl group at the 6-position, a methyl group at the 2-position, a phenyl ring at the 3-position, and an amino group at the 7-position of the pyrazolo[1,5-a]pyrimidine framework []. Its structure was confirmed through X-ray crystallography, elucidating the regioselectivity of the synthetic route.
Compound Description: This compound, synthesized as part of a series exploring pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives as potential benzodiazepine receptor ligands, features a hydroxyl group at the 2-position, a methyl group at the 7-position, a phenyl ring at the 3-position, and an ethyl carboxylate group at the 6-position of the pyrazolo[1,5-a]pyrimidine system [].
Compound Description: This compound, part of a series of pyrazolo[1,5-a]pyrimidine derivatives evaluated for various biological activities, displays good antioxidant activity with an IC50 of 15.34 μM []. Structurally, it features a 2-ethoxy-2-oxoethyl group at the 5-position, a hydroxyl group at the 7-position, a methyl group at the 2-position, and an ethyl carboxylate group at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold.
Compound Description: This pyrazolo[1,5-a]pyrimidine derivative, synthesized and evaluated for its biological activities, shows promising antibacterial activity against Bacillus subtilis, a Gram-positive bacterium, with a ZOI of 23.0 ± 1.4 mm and a MIC of 312 μM []. Structurally, it features a hydroxyl group at the 7-position, a phenyl ring at the 5-position, and an ethyl carboxylate group at the 3-position of the pyrazolo[1,5-a]pyrimidine system.
Compound Description: This compound, belonging to a series of pyrazolo[1,5-a]pyrimidine derivatives explored for their biological potential, exhibits the most potent cytotoxic activity against human breast adenocarcinoma (MCF-7) cells among the tested compounds, with an IC50 of 55.97 μg/mL []. Its structure includes a hydroxyl group at the 7-position, a methyl group at the 2-position, a phenyl ring at the 5-position, and a nitrile group at the 3-position of the pyrazolo[1,5-a]pyrimidine scaffold.
Compound Description: This compound serves as the parent structure in a series of modifications aimed at developing non-steroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic activity [].
Compound Description: This derivative of the parent compound (1), modified with an ethyl group at the 4-position, emerged as a promising lead compound in the search for safer NSAIDs. It exhibits potent anti-inflammatory activity, surpassing phenylbutazone and indomethacin (reference drugs), with a superior therapeutic index []. Notably, it also demonstrates a lack of ulcerogenic activity, potentially possessing anti-ulcer properties.
Compound Description: This family of compounds, prepared via a solvent-free reaction, features a 2-hydroxybenzoyl group at the 6-position, a methyl group at the 5-position, and a phenyl ring at the 7-position of the pyrazolo[1,5-a]pyrimidine framework [].
Compound Description: This series of compounds serves as key intermediates in developing a novel method for synthesizing substituted pyrazolo[1,5-c]pyrimidines. Their reactivity with 1,3-dicarbonyl compounds provides a route to 5-aryl-7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenylpyrazolo[1,5-c]-pyrimidines and 1-(5-aryl-2-phenylpyrazolo[1,5-c]pyrimidin-7-yl)-3-methyl-1H-pyrazol-5-ols [].
Relevance: While structurally similar to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in terms of the aryl and phenyl substituents, these compounds belong to the pyrazolo[1,5-c]pyrimidine class, differing significantly in the core heterocyclic structure from the target compound. []
Compound Description: This compound is a crucial building block in the synthesis of novel heterocyclic systems, including tetrahydroheptaazadicyclopenta[a,j]anthracene-5,7-diones and pyrazolo[1,5-a]pyrido[3,2-e]pyrimidine-7-carbonitrile derivatives []. Its reactivity with aldehydes and other components enables the construction of complex polycyclic structures.
3-(m-Tolyl)pyrazolo[1,5-a]pyrimidin-7-one (47)
Compound Description: This compound, a hypoxanthine analog, exhibits potent inhibition of xanthine oxidase with an ID50 of 0.06 μM [].
3-Phenylpyrazolo[1,5-a]pyrimidin-7-one (46)
Compound Description: Similar to compound 47, this hypoxanthine analog also acts as a potent inhibitor of xanthine oxidase, albeit with a slightly lower potency, demonstrating an ID50 of 0.40 μM [].
Compound Description: This hypoxanthine analog demonstrates inhibitory activity against xanthine oxidase with an ID50 of 0.21 μM []. The presence of a p-chlorophenyl group at the 5-position significantly contributes to its binding affinity.
Compound Description: This hypoxanthine analog, structurally similar to compound 63 but featuring a nitro group in the para position of the phenyl ring, also exhibits inhibitory activity against xanthine oxidase with an ID50 of 0.23 μM [].
7-Phenylpyrazolo[1,5-a]-s-triazin-4-one (40)
Compound Description: This compound, structurally distinct due to the presence of a triazine ring, also demonstrates potent inhibition of xanthine oxidase, exhibiting an ID50 of 0.047 μM []. The phenyl group at the 7-position contributes to its binding affinity.
Relevance: While structurally similar to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in terms of the phenyl substituent, this compound belongs to the pyrazolo[1,5-a]-s-triazine class, differing significantly in the core heterocyclic structure from the target compound. []
Compound Description: This xanthine analog, previously reported to be a potent xanthine oxidase inhibitor, exhibits an ID50 of 0.025 μM. The presence of the m-tolyl group at the 3-position contributes significantly to its binding affinity [].
Compound Description: This xanthine analog, structurally similar to compound 90 but with a phenyl group at the 3-position instead of an m-tolyl group, also exhibits potent inhibition of xanthine oxidase, demonstrating an ID50 of 0.038 μM [].
Compound Description: This compound is a radiolabeled PET tracer used for measuring adenosine A1 receptor occupancy []. It's structurally similar to xanthine, with modifications including a dichlorophenyl group and a propyl chain.
Relevance: While this compound is not structurally related to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, its behavior as an inverse agonist for adenosine A1 receptors provides valuable insights into the pharmacological properties of related heterocyclic compounds, including potential interactions with the adenosine signaling pathway. []
1,3-Dipropyl-8-cyclopentylxanthine (DPCPX)
Compound Description: This compound, structurally similar to caffeine, acts as a potent and selective antagonist of adenosine A1 receptors []. It's frequently used as a pharmacological tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes.
Relevance: While this compound is not structurally related to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, its behavior as an inverse agonist for adenosine A1 receptors provides valuable insights into the pharmacological properties of related heterocyclic compounds, including potential interactions with the adenosine signaling pathway. []
N6-Cyclopentyladenosine (CPA)
Compound Description: CPA is a selective agonist of adenosine A1 receptors, widely used to activate these receptors in experimental settings []. It mimics the actions of adenosine, an endogenous purine nucleoside that regulates numerous physiological processes by binding to adenosine receptors.
Relevance: While this compound is not structurally related to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, its behavior as an agonist for adenosine A1 receptors provides valuable insights into the pharmacological properties of related heterocyclic compounds, including potential interactions with the adenosine signaling pathway. []
Compound Description: ABT-702 is a potent and selective adenosine kinase inhibitor. By blocking the enzyme responsible for the phosphorylation and inactivation of adenosine, ABT-702 effectively increases extracellular adenosine levels, enhancing the activation of adenosine receptors [].
Relevance: While this compound is not structurally related to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, its ability to modulate adenosine levels and indirectly influence adenosine receptor activity provides valuable context for understanding the broader pharmacological landscape in which related heterocyclic compounds may exert their effects. []
Compound Description: WRC-0571 is an adenosine A1 receptor ligand classified as an inverse agonist []. It binds to the receptor and stabilizes it in its inactive conformation, thereby reducing its basal activity.
Relevance: While this compound is not structurally related to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, its behavior as an inverse agonist for adenosine A1 receptors provides valuable insights into the pharmacological properties of related heterocyclic compounds, including potential interactions with the adenosine signaling pathway. []
Relevance: While this compound is not structurally related to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, its behavior as an inverse agonist for adenosine A1 receptors provides valuable insights into the pharmacological properties of related heterocyclic compounds, including potential interactions with the adenosine signaling pathway. []
Compound Description: CPFPX is a xanthine-based compound that acts as a potent and selective antagonist of adenosine A1 receptors []. Its structural similarity to other xanthine-based adenosine receptor ligands makes it a valuable tool for pharmacological studies.
Relevance: While this compound is not structurally related to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine, its behavior as an inverse agonist for adenosine A1 receptors provides valuable insights into the pharmacological properties of related heterocyclic compounds, including potential interactions with the adenosine signaling pathway. []
Compound Description: 11C-FR194921 is a non-xanthine PET tracer proposed as a potential alternative to 11C-MPDX for imaging adenosine A1 receptors []. It offers the advantage of not being an inverse agonist, potentially providing a more accurate assessment of receptor occupancy in the presence of agonists.
Compound Description: This compound is a potent fungicide, belonging to the triazolopyrimidine class [, ]. It is structurally characterized by a chlorine atom at the 5-position, a 4-methylpiperidin-1-yl group at the 7-position, and a 2,4,6-trifluorophenyl group at the 6-position of the [, , ]triazolo[1,5-a]pyrimidine system.
Relevance: While structurally similar to 7-(2-chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine in terms of the chlorine substituent and the presence of an aryl group, this compound belongs to the triazolopyrimidine class, differing significantly in the core heterocyclic structure from the target compound. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.